molecular formula C17H20N2OS B1221132 1-Butyl-3-(4-phenoxyphenyl)thiourea

1-Butyl-3-(4-phenoxyphenyl)thiourea

Cat. No. B1221132
M. Wt: 300.4 g/mol
InChI Key: WMUMMRQASOQEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-3-(4-phenoxyphenyl)thiourea is an aromatic ether.

Scientific Research Applications

Photodegradation and Environmental Behavior

1-Butyl-3-(4-phenoxyphenyl)thiourea and its derivatives have been studied for their environmental behavior, particularly in the context of photodegradation. For example, diafenthiuron, a similar thiourea derivative, undergoes sunlight degradation in various aqueous solutions, forming products like 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)-carbodiimide and 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxy-phenyl)urea. This research highlights the importance of understanding the environmental fate of these compounds (Keum et al., 2002).

Enzyme Inhibition and Sensing Applications

Thiourea derivatives, including 1-Butyl-3-(4-phenoxyphenyl)thiourea, have been investigated for their potential as enzyme inhibitors and sensors. A study of six unsymmetrical thiourea derivatives demonstrated their effectiveness as anti-cholinesterase agents, particularly against acetylcholinesterase and butyrylcholinesterase. These compounds also showed potential as sensing probes for detecting toxic metals like mercury (Rahman et al., 2021).

Green Synthesis and Biological Activities

Research has focused on the green synthesis of thiourea derivatives, recognizing their significance in medicinal chemistry. These compounds exhibit a range of biological activities such as antituberculosis, anti-HIV, and antimicrobial properties. The development of environmentally benign synthesis methods for these derivatives is crucial for sustainable applications (Kumavat et al., 2013).

DNA Binding and Antioxidant Activities

Studies on thiourea derivatives like 1-Butyl-3-(4-phenoxyphenyl)thiourea have explored their potential in DNA binding and biological activities. For example, new nitrosubstituted acyl thioureas have been synthesized and shown to interact with DNA, which could have implications for anticancer research. These compounds also exhibit antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).

properties

Product Name

1-Butyl-3-(4-phenoxyphenyl)thiourea

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

1-butyl-3-(4-phenoxyphenyl)thiourea

InChI

InChI=1S/C17H20N2OS/c1-2-3-13-18-17(21)19-14-9-11-16(12-10-14)20-15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3,(H2,18,19,21)

InChI Key

WMUMMRQASOQEKE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2

solubility

6.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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